(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
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Overview
Description
The compound (5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex organic molecule featuring an indole core substituted with a chlorine atom and a bicyclic thiazolidine dioxide moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of indole to obtain 5-chloroindole. This intermediate is then subjected to a series of reactions to introduce the thiazolidine dioxide moiety. The final step often involves the formation of the methanone linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .
Scientific Research Applications
(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chlorine substitution and thiazolidine dioxide moiety contribute to the compound’s unique binding properties and biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloroindole: A simpler indole derivative with similar biological activities.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Thiazolidine dioxide derivatives: Compounds with similar bicyclic structures but different substituents
Uniqueness
(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: is unique due to its combination of an indole core with a chlorine atom and a bicyclic thiazolidine dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-9-1-2-12-8(3-9)4-13(16-12)14(18)17-6-11-5-10(17)7-21(11,19)20/h1-4,10-11,16H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQILFDZCTYGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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